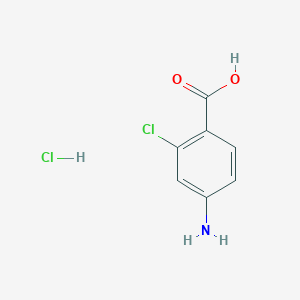

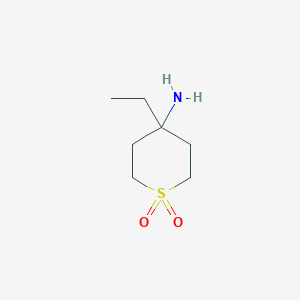

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds such as oxazolidines and thiazolidines has been explored through the reaction of α-amino acid ethyl esters with aromatic aldehydes. Specifically, compounds with hydroxyl or mercapto groups in the β-position have been used to prepare 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines by fusion with these aldehydes. Further chemical transformations of these compounds have been achieved, such as dehydrogenation using N-bromosuccinimide to yield oxazoles and thiazoles. Additionally, these heterocycles can react with p-nitrobenzaldehyde and piperidine to form Mannich bases. Acetylation followed by cyclization in the presence of anhydrous ZnCl2 leads to the formation of bicyclic compounds, namely 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds such as 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has been elucidated using single crystal x-ray analysis. Thermodynamic calculations have confirmed the stability of this compound as the most stable tautomer when compared to its related structures. The geometric configuration of the molecule has been thoroughly investigated, providing a clear understanding of its three-dimensional arrangement .

Chemical Reactions Analysis

The chemical reactivity of the synthesized heterocycles has been studied through various reactions. The formation of Mannich bases indicates the potential of these compounds to participate in reactions involving the addition of nucleophiles to iminium ions. The cyclization reactions leading to bicyclic structures demonstrate the ability of these molecules to undergo intramolecular transformations under specific conditions, such as the presence of anhydrous ZnCl2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized heterocycles have been characterized using a range of spectroscopic techniques. Vibration, absorption, and photoluminescence spectroscopy have been employed to analyze the photophysical properties of the compounds. Theoretical calculations, including density functional theory (DFT), have provided insights into the electronic and non-linear optical properties. Nuclear magnetic resonance (NMR) spectroscopy has been used to correlate theoretical and experimental spectra, confirming the structural integrity of the compounds. Notably, the non-linear optical properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been found to be significantly higher than those of urea, indicating its potential as a commercial non-linear optical material .

Scientific Research Applications

Medicinal Chemistry Applications

ERK1/2 Inhibitors for Leukemia Treatment : Analog studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have shown potential as substrate-specific ERK1/2 inhibitors in leukemia cells. Alterations in the ethoxy substitution position on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis, offering a new avenue for leukemia treatment research (Li et al., 2009).

GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent human GnRH receptor antagonists, with implications for treating reproductive diseases. The inclusion of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was crucial for good receptor binding activity, highlighting their potential in drug development (Guo et al., 2003).

Polymer Science Applications

- Ring-Opening Polymerization : The organo-catalyzed ring-opening polymerization of 1,4-dioxane-2,5-dione derivatives derived from glutamic acid has been explored, with implications for developing biodegradable polymers. These studies reveal the potential for creating polymers with controlled molar mass and narrow polydispersity, showcasing the versatility of such compounds in material science (Thillaye du Boullay et al., 2010).

properties

IUPAC Name |

4-ethyl-1,1-dioxothian-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-7(8)3-5-11(9,10)6-4-7/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHITMOYUMVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCS(=O)(=O)CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)